molecular formula C22H26N4O4S2 B2509278 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422276-19-5

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No.: B2509278
CAS No.: 422276-19-5
M. Wt: 474.59
InChI Key: MTEUYIZMOWVNQI-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 4-oxo-2-sulfanylidene quinazoline core linked to a hexanamide chain terminating in a 4-sulfamoylphenyl ethyl group. Quinazolinones are heterocyclic compounds with demonstrated pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

CAS No.

422276-19-5

Molecular Formula

C22H26N4O4S2

Molecular Weight

474.59

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

InChI

InChI=1S/C22H26N4O4S2/c23-32(29,30)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)31/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,31)(H2,23,29,30)

InChI Key

MTEUYIZMOWVNQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazolinone core with various functional groups that contribute to its biological activity. The following table summarizes key properties:

PropertyValue
Molecular Formula C18H22N4O3S
Molecular Weight 378.45 g/mol
IUPAC Name 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways crucial for cell function.
  • Nucleic Acid Interaction : It may bind to DNA or RNA, affecting their function and stability.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide exhibit various pharmacological effects:

Anticancer Activity

Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanisms include:

  • Inhibition of proliferation through cell cycle arrest.
  • Induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Preliminary data suggest potential antimicrobial activity against various pathogens, indicating its utility in developing new antibiotics.

Case Studies

Several studies have explored the biological activity of similar quinazolinone compounds:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that quinazolinone derivatives showed significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) through apoptosis induction mechanisms.
  • Anti-inflammatory Research :
    • Research published in Phytotherapy Research indicated that certain quinazolinones reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory conditions.
  • Antimicrobial Evaluation :
    • A study in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, supporting further investigation into their use as antibiotics.

Comparative Analysis with Similar Compounds

The following table compares 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide with structurally related compounds:

Compound NameKey FeaturesBiological Activity
6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolinBromine substitutionAnticancer, anti-inflammatory
4-(6-bromo-4-oxo-2-sulfanylidene)-N-methylamideLacks sulfamoyl groupAntimicrobial
6-(4-aminoquinazolin)Amino substitutionAnticancer

Comparison with Similar Compounds

N-[(4-Methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide (CAS 689769-65-1)

  • Molecular Formula : C₂₆H₃₂N₄O₃S
  • Molecular Weight : 480.6 g/mol
  • Key Features: Replaces the sulfamoylphenyl group with a 4-methylphenylmethyl moiety and introduces a morpholinyl substituent on the quinazoline ring.

Ethyl 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS 1000045-93-1)

  • Similarity Score : 0.61
  • Key Features: A fluoroquinolone derivative with a piperazine side chain. The ethyl ester group contrasts with the sulfamoylphenyl-ethylamide in the target compound, impacting metabolic stability .

Pharmacological Analogues

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamides (6a–o)

  • Synthesis : Prepared via condensation of aldehydes with 4-oxo-2-thioxothiazolidin-3-yl precursors in glacial acetic acid .
  • Activity : Demonstrated broad-spectrum antimicrobial activity, suggesting that the 4-oxoquinazoline-sulfanyl hybrid structure (as in the target compound) could synergize biological effects .

Quinazolinone Analogues with Anticancer Activity

  • Example: (E)-4-Amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamide derivatives (1k-1h’) .
  • Activity : Exhibited IC₅₀ values <10 μM against MDA-MB-231 breast cancer cells via MTT assays. The sulfonamide group, analogous to the sulfamoyl group in the target compound, enhances tumor selectivity .

Preparation Methods

Niementowski Cyclization

The quinazolinone core is typically synthesized via the Niementowski reaction, which involves condensation of anthranilic acid derivatives with formamide or urea under thermal conditions. For the target compound, 3-aminoanthranilic acid serves as the starting material. Heating with formamide at 120–130°C in an open system yields 4-oxo-3,4-dihydroquinazoline, which is subsequently functionalized at the 2-position with sulfur to introduce the sulfanylidene group. Modified protocols using microwave irradiation reduce reaction times from hours to minutes while improving yields (e.g., 85% yield in 15 minutes).

Key Reaction Conditions

Starting Material Reagent Temperature Yield
3-Aminoanthranilic acid Formamide 120°C 78%
3-Aminoanthranilic acid Urea 130°C 82%

Introduction of the Sulfanylidene Group

Thionation Reactions

The 2-sulfanylidene group is introduced via thionation of the 4-oxoquinazolinone intermediate. Phosphorus pentasulfide (P₂S₅) in anhydrous dioxane under reflux (48 hours) achieves this transformation, as demonstrated in analogous compounds. Alternative reagents like Lawesson’s reagent offer milder conditions (toluene, 80°C, 12 hours) but with lower yields (65% vs. 88% with P₂S₅).

Comparative Thionation Methods

Reagent Solvent Time (h) Yield
P₂S₅ Dioxane 48 88%
Lawesson’s Reagent Toluene 12 65%

Functionalization with Hexanamide Side Chain

Carbodiimide-Mediated Amide Coupling

The hexanamide side chain is introduced via coupling of 6-aminohexanoic acid with the sulfanylidene-quinazolinone intermediate. A two-step process is employed:

  • Activation : 6-Aminohexanoic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
  • Coupling : The NHS ester reacts with the free amine on the quinazolinone core in dimethylformamide (DMF) at 0°C, followed by stirring at room temperature for 24 hours.

Optimized Parameters

  • Molar ratio (quinazolinone : NHS ester) : 1 : 1.2
  • Yield : 74%
  • Purity (HPLC) : >95%

Incorporation of the Sulfamoylphenyl Ethyl Group

Nucleophilic Substitution

The final step involves coupling the hexanamide-quinazolinone intermediate with 2-(4-sulfamoylphenyl)ethylamine. This is achieved using EDCI/HOBt-mediated amide bond formation in tetrahydrofuran (THF). The reaction proceeds at 0°C for 2 hours, followed by 12 hours at room temperature, yielding the target compound in 68% yield.

Reaction Characterization

  • FT-IR : 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, quinazolinone NH), 7.85 (d, J = 8.4 Hz, 2H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.90 (s, 4H, SO₂NH₂).

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances adapt batch protocols to continuous flow systems. For example, thionation with P₂S₅ in a microreactor (residence time: 2 hours) improves safety and yield (92%) by minimizing exposure to moisture. Similarly, amide couplings in flow reactors reduce reagent waste and processing time by 40%.

Purification Techniques

Final purification employs preparative HPLC with a C18 column (acetonitrile/water gradient), achieving >99% purity. Alternative methods like crystallization from ethanol/water mixtures offer cost-effective bulk purification (95% purity).

Challenges and Optimization Opportunities

Sulfur Stability Issues

The sulfanylidene group is prone to oxidation during storage. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w stabilizes the compound for >6 months at 4°C.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in amide couplings enhances green chemistry metrics without sacrificing yield (72% vs. 74% in DMF).

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